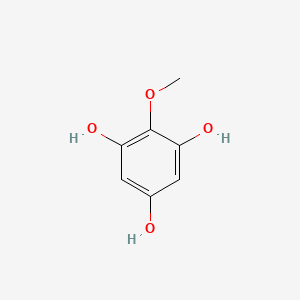

2-Methoxybenzene-1,3,5-triol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: IRETOL kann durch den Abbau von Glucosiden synthetisiert werden, die aus Iris Jorentina gewonnen werden . Der Prozess umfasst die Hydrolyse unter sauren oder enzymatischen Bedingungen, um das Glucosid in seine Bestandteile, einschließlich IRETOL, aufzubrechen.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird IRETOL typischerweise durch Extraktion von Glucosiden aus Iris Jorentina und anschließendem kontrollierten Abbau hergestellt. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen: IRETOL durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: IRETOL kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können IRETOL in weniger oxidierte Formen umwandeln.

Substitution: IRETOL kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte phenolische Verbindungen.

Reduktion: Reduzierte phenolische Verbindungen.

Substitution: Alkylierte oder acylierte Derivate von IRETOL.

Wissenschaftliche Forschungsanwendungen

IRETOL hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Medizin: Es werden Untersuchungen durchgeführt, um das therapeutische Potenzial von IRETOL und seinen Derivaten bei der Behandlung verschiedener Krankheiten zu erforschen.

Wirkmechanismus

IRETOL entfaltet seine Wirkung über verschiedene Mechanismen:

Molekularziele: Es interagiert mit Enzymen und Rezeptoren, die am oxidativen Stress und an Entzündungen beteiligt sind.

Beteiligte Wege: IRETOL und seine Derivate können Signalwege im Zusammenhang mit dem antioxidativen Schutz und der Zellsignalübertragung modulieren.

Analyse Chemischer Reaktionen

Types of Reactions: IRETOL undergoes various chemical reactions, including:

Oxidation: IRETOL can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert IRETOL into less oxidized forms.

Substitution: IRETOL can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Reduced phenolic compounds.

Substitution: Alkylated or acylated derivatives of IRETOL.

Wissenschaftliche Forschungsanwendungen

IRETOL has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore the therapeutic potential of IRETOL and its derivatives in treating various diseases.

Wirkmechanismus

IRETOL exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: IRETOL and its derivatives can modulate pathways related to antioxidant defense and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

IRETOL ist aufgrund seiner spezifischen Struktur und Herkunft aus Iris Jorentina einzigartig. Ähnliche Verbindungen umfassen:

Tectorigenin: Ein weiteres Isoflavon, das unter Verwendung von IRETOL als Zwischenprodukt synthetisiert wird.

Irigenin: Ein natürliches Isoflavon mit ähnlichen biologischen Aktivitäten.

Caviunin: Ein weiteres Derivat von IRETOL mit potenziellen therapeutischen Anwendungen.

IRETOL zeichnet sich durch seine spezifische Rolle als Zwischenprodukt bei der Synthese dieser natürlichen Isoflavone aus und unterstreicht seine Bedeutung sowohl für die Naturstoffchemie als auch für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

2-methoxybenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTPOGDWGNJVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401729 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-71-8 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

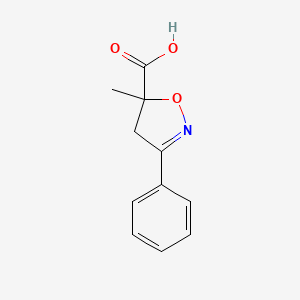

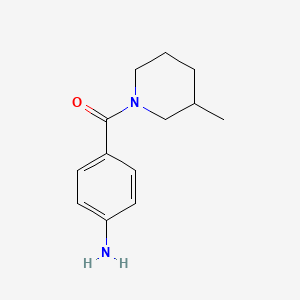

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

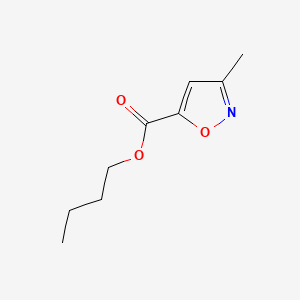

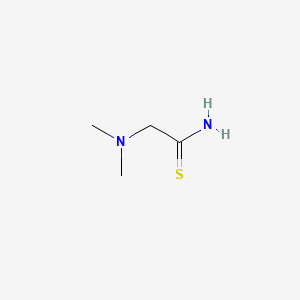

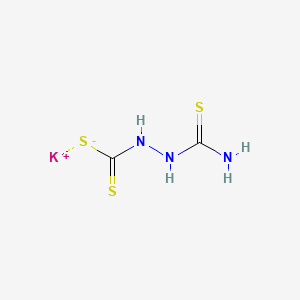

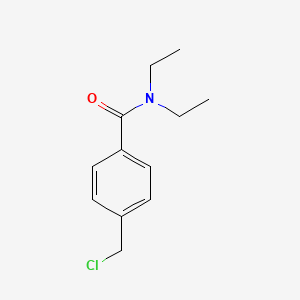

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)